Radioiodination Capability for SPECT Imaging Probe Development
The target compound's 4-iodo substituent enables direct radioiodination to yield SPECT imaging probes, a capability absent in non-halogenated analogs like 2-(1H-1,2,3-triazol-1-yl)acetic acid. When coupled to targeting vectors, the resulting ¹²³I-labeled acetamide derivatives provided isolated radiochemical yields between 6% and 51% with radiochemical purities exceeding 95% [1]. The imaging data from these probes demonstrated excellent tumor visualization with a very high signal-to-noise ratio in SPECT-CT studies [1].
| Evidence Dimension | Radiochemical Yield (RCY) and Purity |
|---|---|
| Target Compound Data | RCY: 6-51% (isolated); Radiochemical Purity: >95% |
| Comparator Or Baseline | 2-(1H-1,2,3-triazol-1-yl)acetic acid (CAS 4314-22-1) |
| Quantified Difference | Not applicable (comparator cannot be radioiodinated directly) |
| Conditions | Derivatization and radioiodination with no-carrier-added ¹²³I or ¹²⁵I, followed by HPLC purification |
Why This Matters
This is the defining differentiator for procurement in radiopharmaceutical research, where the ability to generate high-purity, high-yield SPECT tracers is non-negotiable.
- [1] Valliant, J. F. et al. (2016). Synthesis, radiolabelling, and biodistribution studies of triazole derivatives for targeting melanoma. Canadian Journal of Chemistry, 94(9), 734-743. View Source
